N4-(2,3-dimethylphenyl)-5-nitropyrimidine-4,6-diamine

Medicinal Chemistry Structure-Activity Relationship (SAR) NAMPT Inhibitor Design

A sterically congested 5-nitropyrimidine-4,6-diamine featuring a unique N4-2,3-dimethylphenyl substituent absent from major NAMPT inhibitor patents. Designed to expand chemical space in adenine-mimetic fragment-based drug discovery. • Topological differentiation: Non-planar aryl system with XLogP3-AA of 3.4 and TPSA of 110 Ų, distinct from N4-halophenyl or N4-alkyl analogs. • Conformational restriction: Only 2 rotatable bonds and 2 H-bond donors, ideal as a minimal hinge-binding scaffold. • Regioisomeric control: Precise 2,3-dimethyl substitution pattern for SAR studies comparing meta vs. para methyl positioning.

Molecular Formula C12H13N5O2
Molecular Weight 259.269
CAS No. 450345-25-2
Cat. No. B2619269
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN4-(2,3-dimethylphenyl)-5-nitropyrimidine-4,6-diamine
CAS450345-25-2
Molecular FormulaC12H13N5O2
Molecular Weight259.269
Structural Identifiers
SMILESCC1=C(C(=CC=C1)NC2=NC=NC(=C2[N+](=O)[O-])N)C
InChIInChI=1S/C12H13N5O2/c1-7-4-3-5-9(8(7)2)16-12-10(17(18)19)11(13)14-6-15-12/h3-6H,1-2H3,(H3,13,14,15,16)
InChIKeyGTFUUCXXDFMDNB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N4-(2,3-dimethylphenyl)-5-nitropyrimidine-4,6-diamine: Overview and Procurement Profile


N4-(2,3-dimethylphenyl)-5-nitropyrimidine-4,6-diamine is a densely functionalized 5-nitropyrimidine-4,6-diamine derivative. Its computed molecular weight is 259.26 g/mol, with a topological polar surface area (TPSA) of 110 Ų and a predicted XLogP3-AA of 3.4 [1]. These properties place it within a chemical space typical for heterocyclic inhibitor scaffolds. The compound features a unique 2,3-dimethylphenyl substitution at the N4 position, which distinguishes it from other in-class analogs that are typically N4-alkyl, N4-halophenyl, or N4-unsubstituted [1]. Publicly available biological annotation for this specific compound is absent from major authoritative databases like ChEMBL and PubChem BioAssay, making its procurement a decision based on structural differentiation rather than established potency [1].

Unique N4-2,3-dimethylphenyl topology absent from major NAMPT patents
Designed for de novo SAR and IP-free scaffold exploration
Computed logP 3.4 and TPSA 110 Ų align with fragment-to-lead evolution

Why N4-Phenyl Substitution Prevents Simple Analog Interchange


Generic substitution within the 5-nitropyrimidine-4,6-diamine class is invalid for comparative SAR studies due to the critical role of the N4 substituent in controlling molecular topology. The 2,3-dimethylphenyl group in the target compound introduces a sterically congested, non-planar aromatic system with an XLogP3-AA of 3.4, which markedly differs from N4-unsubstituted (e.g., N,N-dimethyl-5-nitropyrimidine-4,6-diamine, which has a lower logP and TPSA), N4-alkyl, or N4-halophenyl derivatives [1]. Even within aryl-substituted analogs, a simple change to a 2,4-dimethylphenyl isomer or electron-withdrawing groups like 4-chlorophenyl alters the electronic character, hydrogen-bonding capacity, and resultant binding kinetics for targets such as NAMPT [1]. Therefore, direct interchange without confirmatory biochemical profiling risks procuring a compound with a completely different target engagement profile than expected, despite sharing a common pyrimidine core [1].

!
N4-alkyl or halophenyl analogs lack the steric and electronic profile of the 2,3-dimethylphenyl group; binding kinetics may shift unpredictably.
!
2,4-Dimethylphenyl regioisomer alters electrostatic potential surface while keeping identical MW and logP; target engagement may differ.
!
Fully methylated analogs (0 H-bond donors) remove critical pharmacophoric NH groups; substitution risks losing NAMPT-relevant H-bond interactions.

Quantitative Differentiation Against Closest Analogs


Steric Bulk and Polar Surface Area Divergence

The target compound has a total polar surface area (TPSA) of 110 Ų [1]. This is significantly higher than simpler 5-nitropyrimidine-4,6-diamine analogs like N,N-dimethyl-5-nitropyrimidine-4,6-diamine (predicted TPSA approximately 89 Ų), due to the additional N4-aryl substitution and the free amine hydrogen bond donor on the pyrimidine core. Additionally, the molecular weight is 259.26 g/mol, versus 183.17 g/mol for the N,N-dimethyl analog [1]. This increased steric bulk directly impacts passive membrane permeability and the ability to engage shallow hydrophobic pockets in targets like NAMPT differently than smaller substituents.

Steric & TPSA Shift
Cross-study comparable
TPSA 110 Ų vs ~89 Ų (+24%); MW 259.26 vs 183.17 g/mol (+42%)
Supports differentiation from small-core analogs for extended binding-site exploration.
Computed values; experimental confirmation advised.
Medicinal Chemistry Structure-Activity Relationship (SAR) NAMPT Inhibitor Design

Lipophilicity Shift Versus Halo-Substituted Analogs

The predicted XLogP3-AA for N4-(2,3-dimethylphenyl)-5-nitropyrimidine-4,6-diamine is 3.4 [1]. This is a direct consequence of the 2,3-dimethylphenyl lipophilic tail. In contrast, a 4-chlorophenyl analog or 4-fluorophenyl analog would possess a lower logP value (predicted ~2.2-2.8) due to the electronegative halogen atoms introducing dipole moments that counteract the phenyl ring's lipophilicity. The quantified logP difference of approximately 0.6-1.2 log units [1] implies a 4- to 16-fold higher partition coefficient into lipid membranes for the target compound, which can translate into measurably slower off-rates and higher non-specific binding in cellular assays compared to halogenated aryl analogs.

Lipophilicity Profile
Class-level inference
XLogP3-AA 3.4 vs ~2.2–2.8 (Δ0.6–1.2; 4–16× higher partition)
May require assay optimization to mitigate non-specific binding risk.
Predicted lipophilicity; assay-specific evaluation needed.
Pharmacokinetics Lipophilicity Enzyme Inhibition

Hydrogen Bond Donor Count Variation

The target compound possesses a hydrogen bond donor count of 2 (from the free 6-amino group and the N4-aryl secondary amine) [1]. This is a critical differentiator from fully substituted analogs, such as N4,N6-dimethyl-5-nitropyrimidine-4,6-diamine, which has zero hydrogen bond donors. In the context of target proteins like NAMPT, where a critical hydrogen bond is formed with the backbone of Asp219 or the side chain of Ser275 in the phosphoribosyltransferase domain, the presence of two donors versus zero directly controls whether the compound can serve as a substrate-competitive or allosteric inhibitor.

H-Bond Donor Count
Class-level inference
2 HBD vs 0 in fully methylated analog
Preserves pharmacophoric NH groups for NAMPT interaction hypothesis.
Inferred from structure; target engagement not assayed.
Molecular Recognition Kinase Inhibitor NAMPT

Scarcity of Biological Annotation as an Opportunity Cost

A search of the authoritative ChEMBL database and PubChem BioAssay repository reveals zero annotated biological assay results for CAS 450345-25-2 [1]. In contrast, in-class analogs like N4-(2,4-dimethylphenyl) semicarbazones have published 4-aminobutyrate aminotransferase inhibitor activity [2], and other 5-nitropyrimidine-4,6-diamine derivatives have demonstrated NAMPT inhibition with IC50 values in the low nanomolar range in patented assays [3]. This evidence void means that any procurement of CAS 450345-25-2 represents an investment in an unexplored structural isomer with a quantifiably unknown biological liability profile, as opposed to the selection of a known inhibitor with a predefined target space.

Bioactivity Void
Data to verify
0 bioassays vs >10 for patented NAMPT inhibitors (e.g., IC₅₀ 23 nM)
Unexplored structural isomer; unknown biological liability profile.
Suitable only for de novo SAR where IP novelty outweighs assured activity.
Academic Drug Discovery Chemical Biology SAR Probing

Application Scenarios Based on Heteroatom Topology


De Novo NAMPT Inhibitor Library Design

Based on its 2,3-dimethylphenyl topology, which is absent from the major NAMPT inhibitor patents, this compound is exclusively suitable for medicinal chemistry teams aiming to expand their chemical space coverage around the 5-nitropyrimidine core. Its procurement for an initial high-concentration biochemical screen against NAMPT is justified by the structural novelty of its N4 substituent, as predicted by its elevated logP of 3.4 and TPSA of 110 Ų relative to known active scaffolds [1]. Any hit could provide a new IP-generating lead series.

Physicochemical Comparator in Kinase Fragment Evolution

Given its computed hydrogen bond donor count of exactly 2 and a rotatable bond count of only 2 [1], this compound is a conformationally restricted analog suitable for fragment-based drug discovery programs exploring adenine-mimetic cores. It can serve as a minimal scaffold to test the effect of a 2,3-dimethylphenyl 'cap' on kinase hinge-binding motifs, where adding this group to an inactive fragment yields a lead-like molecule with a predicted MW of 259.26 g/mol but an established synthetic route from 2,3-dimethylaniline [1].

Negative Control for 2,4-Dimethylphenyl Isomer Studies

For labs already characterizing N4-(2,4-dimethylphenyl) analogs that show anticonvulsant or enzyme inhibitory activity, this 2,3-dimethylphenyl isomer fulfills the precise role of a negative control. The shift of a single methyl group from the para to the meta position changes the molecular electrostatic potential surface without altering the molecular formula, weight (259.26 g/mol), or logP (3.4). Direct procurement ensures that any differential biological outcome is attributable solely to this subtle regioisomeric change, as confirmed by the compound's identical computed properties [1].

Late-Stage Diversification into Novel Chemical Space

With two hydrogen bond donor sites (primary amines) and a nitro group at the 5-position, this compound is a versatile synthetic intermediate. It can undergo reductive chemistry to yield a 5-aminopyrimidine-4,6-diamine, or nucleophilic aromatic substitution at the 6-position for N6-functionalization. The computed heavy atom count of 19 and complexity score of 322 [1] indicate a moderately complex but tractable scaffold for creating a library of novel derivatives free of existing composition-of-matter patent claims.

Application
Selection Property
Validation Focus
NAMPT inhibitor library expansion
N4-2,3-dimethylphenyl topology absent in major patents
Biochemical screen for hit identification
Kinase fragment-based design
Constrained scaffold with dual H-bond donors
Hinge-binding motif compatibility assessment
Isomeric control for 2,4-dimethylphenyl series
Single methyl shift preserves formula while altering electrostatics
Regioisomer-dependent activity comparison
Scaffold diversification chemistry
Reactive 5-nitro and 4,6-diamine handles
Reductive and N-functionalization scope assessment
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